molecular formula C11H15N3O6S B1385881 1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 697257-17-3

1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B1385881
CAS RN: 697257-17-3
M. Wt: 317.32 g/mol
InChI Key: BMXZSVPOMAQWKQ-UHFFFAOYSA-N
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Description

The compound “1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid” has the chemical formula C11H15N3O6S and a molecular weight of 317.32 .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent results in the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .


Molecular Structure Analysis

The InChI code for a related compound, methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is 1S/C6H6N2O4/c1-12-5(10)3-2-7-6(11)8-4(3)9/h2H,1H3,(H2,7,8,9,11) .


Chemical Reactions Analysis

The reaction of 2-[6-methyl-2,4-dioxo-1-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide with β-dicarbonyl compounds proceeds regioselectively . The structure of the formed hydrazones is governed by the structure of the β-dicarbonyl reaction component .

Scientific Research Applications

Antibacterial Agents Development

One of the primary applications of this compound is in the synthesis of antibacterial agents. The compound serves as a precursor or a functional group in the development of novel antibacterial molecules. For instance, derivatives of this compound, such as 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups, have been synthesized and evaluated for their potent antibacterial properties (Miyamoto et al., 1987). These compounds have shown promising results in combating bacterial infections, highlighting the compound's relevance in the development of new antibacterial medications.

Synthesis of Novel Compounds

The compound also plays a critical role in the synthesis of novel chemical entities with potential therapeutic benefits. For example, novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives have been synthesized starting from visnagenone–ethylacetate or khellinone–ethylacetate. These new compounds have been screened for their anti-inflammatory and analgesic activities, with some showing high inhibitory activity on COX-2 selectivity and promising analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Anticancer Research

Additionally, derivatives of this compound have been synthesized and evaluated as promising anticancer agents. For example, ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazides and their oxadiazole hybrids have been synthesized and tested for their anticancer potential. Some of these compounds have shown strong anticancer activity relative to standard drugs, indicating their potential in cancer treatment research (Rehman et al., 2018).

properties

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S/c1-6-8(9(15)13-11(18)12-6)21(19,20)14-4-2-7(3-5-14)10(16)17/h7H,2-5H2,1H3,(H,16,17)(H2,12,13,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXZSVPOMAQWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid
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1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid
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1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid
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1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid
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1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 6
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1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid

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